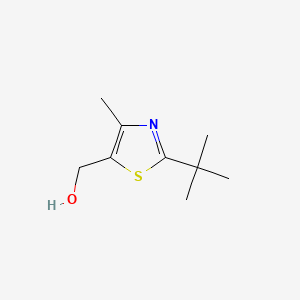
5-(Dimethylcarbamoyl)pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylcarbamoyl)pyridine-3-boronic acid (5-DMCPA) is an important chemical compound used in a variety of scientific research applications. It is a boronic acid derivative of pyridine and is used in synthetic organic chemistry as a reagent for various reactions and in biological research as an inhibitor of various enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is widely used in scientific research applications. It is used in organic synthesis as a reagent for various reactions, such as the Suzuki-Miyaura coupling reaction. It is also used in biological research as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been used in the study of Alzheimer’s disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of the disease.
Wirkmechanismus
The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not well understood. It is believed that it acts as an inhibitor of various enzymes by binding to their active sites and blocking the binding of the substrate molecules. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is believed to interact with the active site of the enzyme in a specific way, which can lead to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid are not well understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Dimethylcarbamoyl)pyridine-3-boronic acid in lab experiments is its ability to inhibit various enzymes. This can be useful for studying the effects of these enzymes on various biochemical and physiological processes. However, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not very stable and can degrade over time, which can limit its use in long-term experiments. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid can be toxic at high concentrations and can cause irritation to the skin and eyes, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-(Dimethylcarbamoyl)pyridine-3-boronic acid include further research into its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research into its stability and toxicity could lead to the development of more stable and less toxic forms of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid. Finally, further research into its potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is synthesized through the reaction of dimethylcarbamoyl chloride with pyridine-3-boronic acid. This reaction occurs in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product can be isolated by filtration or crystallization.
Eigenschaften
IUPAC Name |
[5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABYPOKPONQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylcarbamoyl)pyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

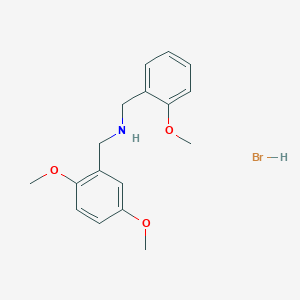
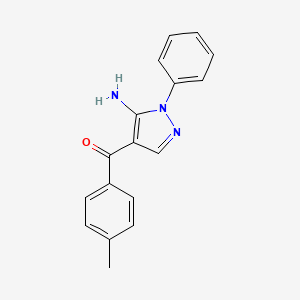
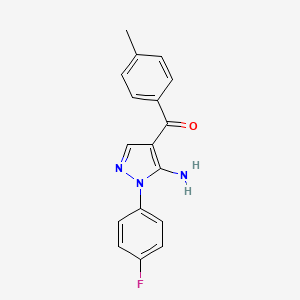
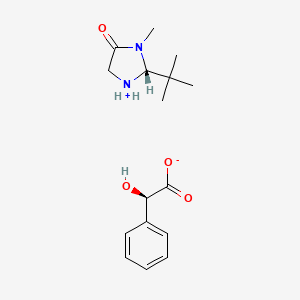

![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)

